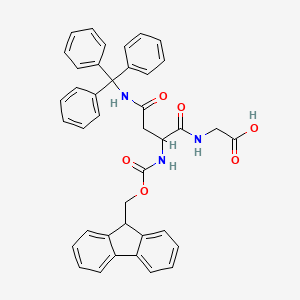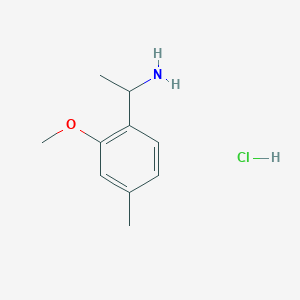
7-Amino-3,6-dibromo-4-méthyl-1,8-naphthyridin-2-ol
Vue d'ensemble
Description
“7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol” is a chemical compound with the IUPAC name 7-amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol . It has a molecular weight of 332.98 .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes “7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for “7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol” is 1S/C9H7Br2N3O/c1-3-4-2-5(10)7(12)13-8(4)14-9(15)6(3)11/h2H,1H3,(H3,12,13,14,15) .Physical And Chemical Properties Analysis
The physical form of “7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol” is solid . The molecular weight is 332.98 .Applications De Recherche Scientifique
Agents antibactériens
Le noyau 1,8-naphthyridine, présent dans des composés tels que la Gemifloxacine, a été commercialisé pour le traitement des infections bactériennes . Des dérivés comme le 7-Amino-3,6-dibromo-4-méthyl-1,8-naphthyridin-2-ol pourraient potentiellement être synthétisés et testés pour des propriétés antibactériennes similaires, contribuant ainsi au développement de nouveaux antibiotiques.
Chimie médicinale
En raison de leur large éventail d'activités biologiques, les dérivés de la naphthyridine sont souvent explorés en chimie médicinale pour leur potentiel thérapeutique. Ils sont en cours d'investigation clinique pour divers traitements, ce qui suggère que notre composé d'intérêt pourrait également être un candidat pour le développement de médicaments .
Applications photochimiques
Les naphthyridines présentent des propriétés photochimiques intéressantes, ce qui les rend appropriées pour des applications telles que les composants des diodes électroluminescentes (LED) et des cellules solaires sensibilisées à la couleur . Les substitutions uniques sur la molécule de this compound pourraient offrir de nouveaux comportements photochimiques qui valent la peine d'être explorés.
Ligands en chimie de coordination
Cette classe d'hétérocycles, y compris notre composé, peut agir comme ligands dans les complexes de coordination . Ces complexes ont des applications allant de la catalyse à la science des matériaux, où les propriétés électroniques du ligand influencent considérablement le comportement du complexe.
Détection moléculaire
Les dérivés de la naphthyridine peuvent fonctionner comme des capteurs moléculaires . La structure spécifique du this compound pourrait être adaptée pour détecter ou lier des ions ou des molécules particuliers, ce qui est précieux pour la surveillance environnementale et le diagnostic.
Auto-assemblage et systèmes hôte-invité
La capacité à former des structures auto-assemblées et des systèmes hôte-invité est une autre application des dérivés de la naphthyridine . Les groupes bromo et amino de notre composé pourraient fournir des points d'interaction uniques pour l'auto-assemblage, conduisant à la création de nouveaux matériaux aux propriétés spécifiques.
Synthèse de la chimie verte
La synthèse des naphthyridines peut être réalisée par des approches de chimie verte, telles que les réactions multi-composants et la synthèse catalysée par les métaux . Le composé en question pourrait être synthétisé en utilisant des méthodes écologiques, contribuant ainsi à des pratiques chimiques durables.
Biologie chimique
En biologie chimique, les dérivés de la naphthyridine sont utilisés pour construire des architectures moléculaires complexes . La structure du composé pourrait être utilisée pour développer de nouvelles sondes ou agents qui interagissent avec les systèmes biologiques de manière spécifique.
Mécanisme D'action
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications . Moreover, this class of heterocycles finds use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
The synthesis of 1,8-naphthyridines often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Analyse Biochimique
Biochemical Properties
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. By binding to the active site of these enzymes, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol disrupts their normal function, leading to altered cellular processes .
Cellular Effects
The effects of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as DNA and proteins. This compound can intercalate into DNA, causing structural distortions that hinder replication and transcription processes. Furthermore, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact .
Dosage Effects in Animal Models
The effects of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body. For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of various metabolites, which can influence the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol can bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol to these compartments. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
7-amino-3,6-dibromo-4-methyl-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3O/c1-3-4-2-5(10)7(12)13-8(4)14-9(15)6(3)11/h2H,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZQXQHXJNWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=NC(=C(C=C12)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)




![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)





![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)
